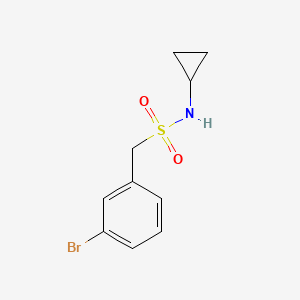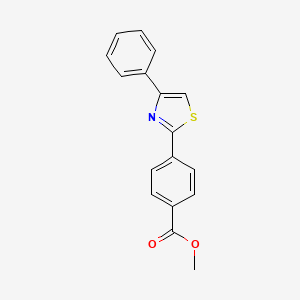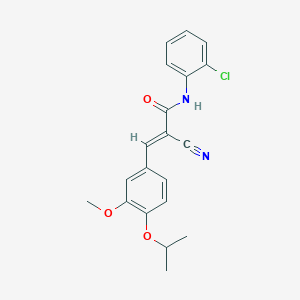![molecular formula C14H10F3N3S B2622809 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 1397198-56-9](/img/structure/B2622809.png)
4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, aldehydes, and isocyanates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiazole ring, and a trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the trifluoromethyl group. These groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity .
Wirkmechanismus
The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves the inhibition of HMG-CoA reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the production of cholesterol in the liver is reduced, which in turn leads to a decrease in the levels of cholesterol in the blood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. This compound has also been shown to increase the levels of HDL cholesterol, which is considered to be "good" cholesterol. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have additional health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in lab experiments is its high potency and specificity for HMG-CoA reductase inhibition. This compound has also been shown to have a good safety profile and is well-tolerated in humans. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. One area of research is the development of new synthetic methods for the production of this compound, which may lead to increased yields and lower costs. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, research on the long-term effects of this compound on human health is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves several steps. The first step involves the reaction of 4-methylthiophenol with 2-bromo-4-(trifluoromethyl)aniline to form 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole. The second step involves the reaction of 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole with hydrazine hydrate to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of hyperlipidemia, which is a condition characterized by high levels of cholesterol and triglycerides in the blood. This compound has been shown to effectively lower cholesterol levels in the body by inhibiting the enzyme HMG-CoA reductase, which is responsible for the production of cholesterol in the liver.
Eigenschaften
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c1-8-12(11-6-7-18-20-11)21-13(19-8)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBEBAVYYFWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)


![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2622731.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)
![5-Benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2622737.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)


![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)

